molecular formula C14H12N2O4 B5973429 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide

Cat. No.: B5973429
M. Wt: 272.26 g/mol
InChI Key: PXHKSYIKIYOYFX-OVCLIPMQSA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This specific compound is derived from the condensation of 3,4-dihydroxybenzaldehyde and 4-hydroxybenzohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-hydroxybenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:

3,4-dihydroxybenzaldehyde+4-hydroxybenzohydrazideN’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide\text{3,4-dihydroxybenzaldehyde} + \text{4-hydroxybenzohydrazide} \rightarrow \text{N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide} 3,4-dihydroxybenzaldehyde+4-hydroxybenzohydrazide→N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide

The reaction mixture is typically refluxed for several hours, and the product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The azomethine group (C=N) can be reduced to an amine.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its potential anticancer, antioxidant, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide is largely dependent on its interaction with biological targets. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity The presence of different substituents can affect the compound’s ability to form metal complexes, its solubility, and its overall stability

Properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-4-2-10(3-5-11)14(20)16-15-8-9-1-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHKSYIKIYOYFX-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide
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N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide
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N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide
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N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-hydroxybenzohydrazide
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